3-(2-Methoxyphenyl)propiophenone
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Overview
Description
3-(2-Methoxyphenyl)propiophenone is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Modification
3-(2-Methoxyphenyl)propiophenone and its derivatives are involved in various chemical synthesis processes. For instance, the synthesis of natural methoxylated propiophenones is achieved by reacting a mixture of phenylpropenes with palladium chloride and sodium formate, followed by oxidation, a process that can be facilitated by microwave and ultrasound heating (Joshi, Sharma, & Sinha, 2005). Furthermore, the structural, spectral, and electronic properties of newly synthesized 1-phenyl-3(4-methoxyphenyl)-2-propenone compounds are explored, emphasizing their potential as protease kinase inhibitors (R. H. et al., 2021).
Analyzing Hydrogen Bonds and Substitution Effects
The complex behavior of methoxyphenols, including this compound, in forming intermolecular and intramolecular hydrogen bonds is studied to understand their thermochemical and quantum-chemical properties. This research provides insights into their behavior in solutions and their potential applications in various chemical processes (Varfolomeev et al., 2010).
Applications in Cancer Chemoprevention
Some derivatives of methoxyphenyl propiophenones show promising pharmacological properties, particularly in cancer chemoprevention. For example, the compound 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid exhibits potential as a chemopreventive drug for various types of cancer, warranting further research and development of novel derivatives (Curini et al., 2006).
Electrosynthesis and Electrochemical Hydrogenation
Electrosynthesis is effectively used for hydrogenation in certain methoxyphenyl propiophenone derivatives, demonstrating the utility of this method in producing high-yield products with potential applications in various industrial processes (Korotaeva et al., 2011).
Antioxidant and Biological Activities
The antioxidant and biological activities of o-methoxyphenols, including those related to this compound, are examined, highlighting their potential applications in the cosmetic and food industries, as well as their prospects as chemopreventive and anticancer agents (Fujisawa et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
3-(2-methoxyphenyl)-1-phenylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-18-16-10-6-5-9-14(16)11-12-15(17)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGYEPGFHLEDIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50517759 |
Source
|
Record name | 3-(2-Methoxyphenyl)-1-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50517759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95465-72-8 |
Source
|
Record name | 3-(2-Methoxyphenyl)-1-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50517759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.